

Use of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in drug discovery

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Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

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An emerging trend in medicinal chemistry involves the use of spirocyclic scaffolds to explore three-dimensional chemical space, often leading to compounds with improved pharmacological properties. Among these, the 1,4-Dioxaspiro[4.5]decane framework has proven to be a versatile building block. This document provides detailed application notes and protocols on the use of **1,4-Dioxaspiro[4.5]decane-8-carbonitrile**, a key intermediate in the synthesis of various biologically active molecules. While the carbonitrile itself is not typically the final active compound, its strategic importance lies in its role as a precursor to a diverse range of derivatives with applications in oncology, inflammation, and neurobiology.

Application Notes

The primary application of **1,4-Dioxaspiro[4.5]decane-8-carbonitrile** in drug discovery is as a crucial synthetic intermediate. The spirocyclic ketal motif offers metabolic stability and conformational rigidity, while the carbonitrile group is a versatile functional handle that can be readily converted into other functionalities, such as amines or amides, to generate libraries of compounds for biological screening.

Derivatives of the 1,4-Dioxaspiro[4.5]decane scaffold have been investigated for a variety of therapeutic targets:

- Sigma-1 ($\sigma 1$) Receptor Ligands: The 1,4-dioxa-8-azaspiro[4.5]decane core, derived from the carbonitrile, has been used to develop potent and selective $\sigma 1$ receptor ligands.^[1] These receptors are implicated in a range of neurological disorders and are overexpressed in

several types of tumors. Radiolabeled derivatives have shown potential as PET imaging agents for cancer diagnosis.[1][2]

- Janus Kinase (JAK) Inhibitors: By modifying the core scaffold to a 2,8-diazaspiro[4.5]decan-1-one structure, potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) have been developed.[3] These inhibitors show promise for the treatment of inflammatory bowel disease by modulating inflammatory cytokine signaling.[3]
- Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Further elaboration of the diazaspiro[4.5]decanone scaffold has yielded potent inhibitors of RIPK1, a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[4]
- Serotonin 5-HT1A Receptor Agonists: The related 1-oxa-4-thiaspiro[4.5]decanone scaffold has been explored for the development of potent and selective 5-HT1A receptor agonists, which are of interest for treating anxiety and depression.[5]
- Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: A 1,4,8-triazaspiro[4.5]decan-2-one framework has been shown to inhibit the opening of the mPTP, a potential therapeutic target for ischemia-reperfusion injury.[6]

The versatility of the 1,4-Dioxaspiro[4.5]decanone core allows for the generation of diverse molecular architectures targeting a wide array of biological pathways.

Quantitative Data of Biologically Active Derivatives

The following table summarizes the biological activity of various derivatives synthesized using the spiro[4.5]decanone scaffold.

Compound Class	Specific Derivative Example	Target(s)	Activity Type	Quantitative Value(s)	Reference
σ1 Receptor Ligand	8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane	σ1 Receptor	Affinity (Ki)	5.4 ± 0.4 nM	[1][2]
Dual TYK2/JAK1 Inhibitor	Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative)	TYK2, JAK1	IC50	TYK2: 6 nM, JAK1: 37 nM	[3]
RIPK1 Kinase Inhibitor	Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative)	RIPK1	IC50	92 nM	[4]
5-HT1A Receptor Agonist	Compound 15 (an oxathiaspiro[4.5]decan derivative)	5-HT1A	Potency (pD2)	9.58	[5]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-carbonitrile

This protocol describes the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target carbonitrile via a Van Leusen reaction.[7]

Materials:

- 1,4-Dioxaspiro[4.5]decan-8-one
- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- Sodium Hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Diethyl Ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.
- Cool the suspension to 0 °C in an ice bath.
- In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.
- Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
- Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Partition the mixture between diethyl ether and water. Separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **1,4-Dioxaspiro[4.5]decane-8-carbonitrile**.

Protocol 2: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to Amine

This protocol details the reduction of the nitrile to the corresponding primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a key precursor for further derivatization.[\[7\]](#)

Materials:

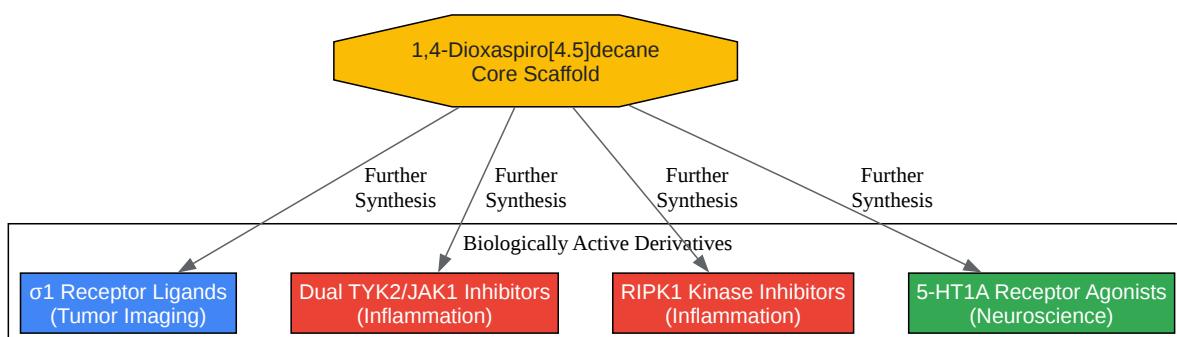
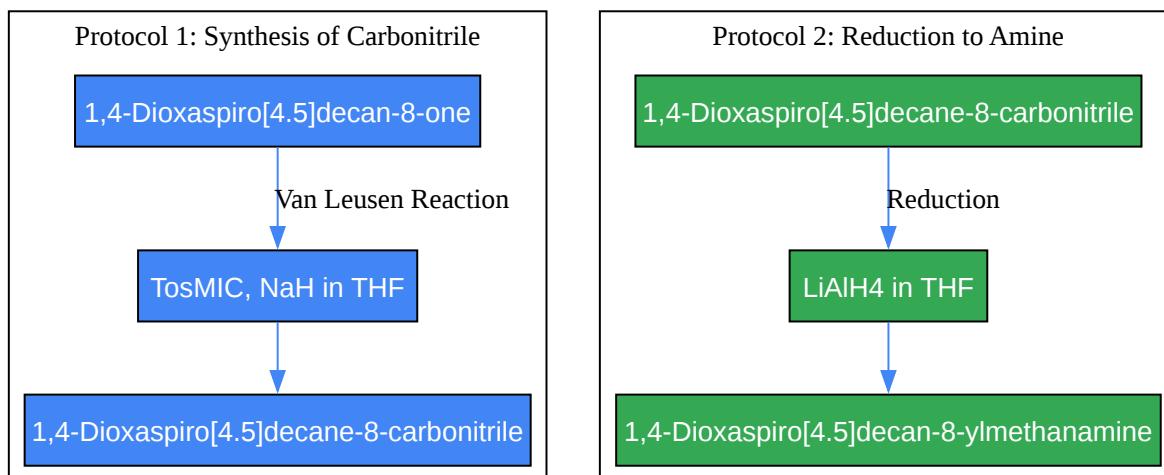
- **1,4-Dioxaspiro[4.5]decane-8-carbonitrile**
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- Water
- 15% aqueous Sodium Hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, dropping funnel

Procedure:

- Under an inert atmosphere, carefully suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in a round-bottom flask.

- Cool the suspension to 0 °C in an ice bath.
- Dissolve **1,4-Dioxaspiro[4.5]decane-8-carbonitrile** (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (e.g., 0.4 mL per 1 g of LiAlH₄), 15% aqueous NaOH solution (e.g., 0.4 mL per 1 g of LiAlH₄), and then water (e.g., 1.2 mL per 1 g of LiAlH₄) in a Fieser workup.
- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
- Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product is often of sufficient purity for subsequent steps.

Visualizations



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